![molecular formula C48H40O4P2 B14265815 Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)- CAS No. 157247-92-2](/img/structure/B14265815.png)
Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes a binaphthalene backbone and two bis(4-methoxyphenyl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and purity. The scalability of the Grignard reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the formation of phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: This compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science.
Aplicaciones Científicas De Investigación
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Mecanismo De Acción
The mechanism by which phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The molecular targets include transition metals like palladium and rhodium, which are commonly used in catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methoxyphenyl)phosphine: This compound has a similar structure but with three methoxyphenyl groups instead of two.
Bis(4-methoxyphenyl)phosphine oxide: This is an oxidized form of the compound with similar applications in catalysis.
Uniqueness
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is unique due to its binaphthalene backbone, which imparts specific steric and electronic properties. These properties enhance its effectiveness as a ligand in asymmetric synthesis and other catalytic processes .
Propiedades
Número CAS |
157247-92-2 |
|---|---|
Fórmula molecular |
C48H40O4P2 |
Peso molecular |
742.8 g/mol |
Nombre IUPAC |
[1-[2-bis(4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C48H40O4P2/c1-49-35-15-23-39(24-16-35)53(40-25-17-36(50-2)18-26-40)45-31-13-33-9-5-7-11-43(33)47(45)48-44-12-8-6-10-34(44)14-32-46(48)54(41-27-19-37(51-3)20-28-41)42-29-21-38(52-4)22-30-42/h5-32H,1-4H3 |
Clave InChI |
VEYRFPIBBZGJTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)

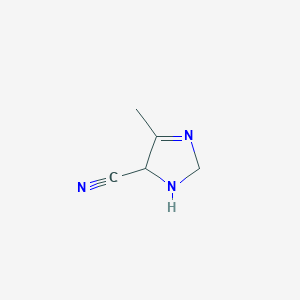
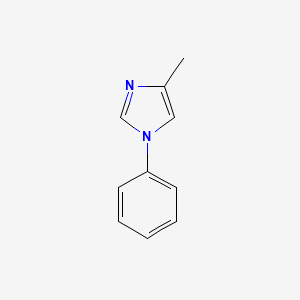
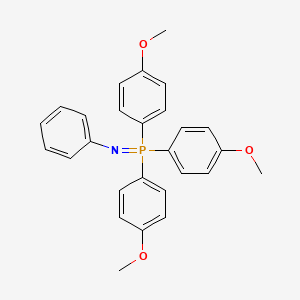

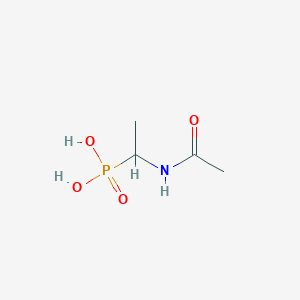

![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
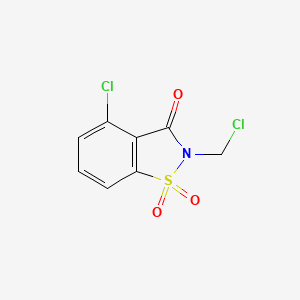

![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)

